molecular formula C22H24N2O3S B2710440 2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE CAS No. 878057-85-3

2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2710440
CAS No.: 878057-85-3
M. Wt: 396.51
InChI Key: MWMMIGOWAJLAMA-UHFFFAOYSA-N
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Description

2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a sulfonyl group attached to a 4-methylbenzyl moiety and a pyrrolidin-1-ylethyl group, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s ability to interact with biological membranes, while the pyrrolidin-1-ylethyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the pyrrolidin-1-ylethyl group provides additional steric and electronic effects.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-8-10-18(11-9-17)16-28(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMMIGOWAJLAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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